molecular formula C12H17N3O B6440049 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one CAS No. 2549009-75-6

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one

Cat. No.: B6440049
CAS No.: 2549009-75-6
M. Wt: 219.28 g/mol
InChI Key: SCZBVBUBGSVUMY-UHFFFAOYSA-N
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Description

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one is a compound that features an imidazole ring, an azetidine ring, and a pentenone moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its broad range of chemical and biological properties . Azetidine is a four-membered nitrogen-containing ring, and pentenone is a five-carbon chain with a double bond and a ketone group.

Comparison with Similar Compounds

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one is unique due to its combination of imidazole, azetidine, and pentenone moieties. Similar compounds include:

These compounds share some chemical properties but differ in their biological activities and applications due to the variations in their structures .

Properties

IUPAC Name

1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-3-4-12(16)15-8-11(9-15)7-14-6-5-13-10-14/h2,5-6,10-11H,1,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZBVBUBGSVUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CC(C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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